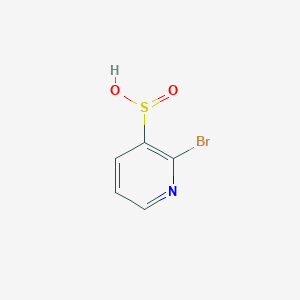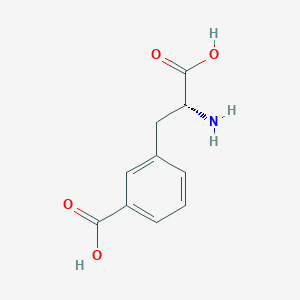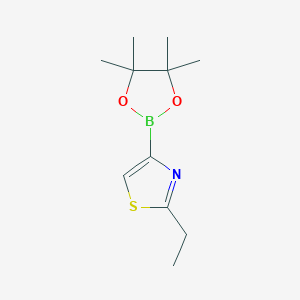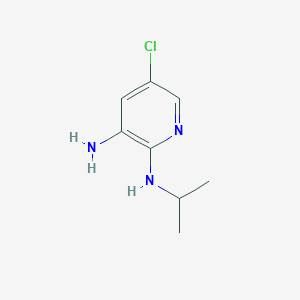
5-Chloro-N2-isopropylpyridine-2,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-N2-isopropylpyridine-2,3-diamine is a chemical compound that belongs to the class of substituted pyridines It features a pyridine ring substituted with a chlorine atom at the 5-position and an isopropyl group at the N2 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N2-isopropylpyridine-2,3-diamine typically involves the chlorination of 2-aminopyridine followed by subsequent reactions to introduce the isopropyl group. One common method involves the following steps:
Chlorination: 2-aminopyridine is chlorinated to produce 2-amino-5-chloropyridine.
Nitration and Reduction: The chlorinated product is nitrated to form 2-amino-3-nitro-5-chloropyridine, which is then reduced using sodium dithionite or hydrogen gas with a palladium catalyst to yield 5-chloropyridine-2,3-diamine.
Industrial Production Methods
Industrial production methods for this compound typically follow similar synthetic routes but are optimized for large-scale production. These methods may involve the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction times.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-N2-isopropylpyridine-2,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can be used to modify the functional groups on the pyridine ring.
Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Sodium borohydride and hydrogen gas with palladium catalysts are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with modified functional groups.
Substitution: Substituted pyridines with various nucleophiles replacing the chlorine atom.
Applications De Recherche Scientifique
5-Chloro-N2-isopropylpyridine-2,3-diamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, including aldose reductase inhibitors and amino acid oxidase inhibitors.
Materials Science: The compound is used in the synthesis of functionalized imidazopyridines, which have applications in organometallic chemistry and material science.
Biological Research: It is used in the study of enzyme inhibitors and other biologically active molecules.
Mécanisme D'action
The mechanism of action of 5-Chloro-N2-isopropylpyridine-2,3-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it has been shown to inhibit aldose reductase, an enzyme involved in the polyol pathway, which is implicated in diabetic complications .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chloropyridine-2,3-diamine: A similar compound with a chlorine atom at the 5-position but without the isopropyl group.
2-Amino-5-chloropyridine: Another related compound with an amino group at the 2-position and a chlorine atom at the 5-position.
Uniqueness
5-Chloro-N2-isopropylpyridine-2,3-diamine is unique due to the presence of both the isopropyl group at the N2 position and the chlorine atom at the 5-position. This combination of substituents imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and materials science.
Propriétés
Formule moléculaire |
C8H12ClN3 |
|---|---|
Poids moléculaire |
185.65 g/mol |
Nom IUPAC |
5-chloro-2-N-propan-2-ylpyridine-2,3-diamine |
InChI |
InChI=1S/C8H12ClN3/c1-5(2)12-8-7(10)3-6(9)4-11-8/h3-5H,10H2,1-2H3,(H,11,12) |
Clé InChI |
IBZDHCDEJDAQQQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NC1=C(C=C(C=N1)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Chloro-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B12961748.png)
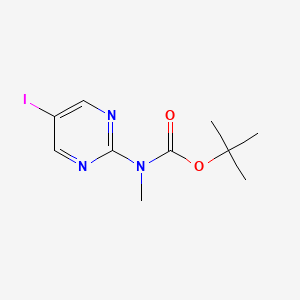


![Tert-butyl 3-(bromomethyl)-1H-pyrazolo[4,3-B]pyridine-1-carboxylate](/img/structure/B12961780.png)
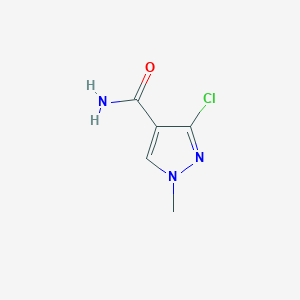
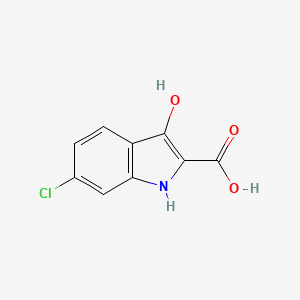
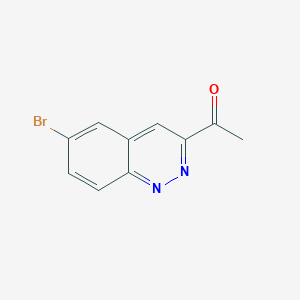
![21H,23H-Porphine, 5,10,15,20-tetrakis[4-(1H-pyrazol-4-yl)phenyl]-](/img/structure/B12961794.png)
